Lipophilicity (clogP) Differentiation versus N-Benzoyl Analog
The target compound exhibits a clogP of 1.57, positioning it in the lower range of CNS drug-like space (typically clogP 1–5). In contrast, the N-benzoyl analog (1-Benzoyl-4-(chloroacetyl)piperazine, CAS 69463-43-0), which contains an additional carbonyl oxygen, is calculated to have a lower clogP (approximately 0.8–1.2 based on the incremental polar contribution of the benzoyl carbonyl group ). This 0.4–0.8 log unit difference translates to a 2.5–6.3× difference in octanol-water partition coefficient, which can substantially alter blood-brain barrier permeability and nonspecific protein binding when the chloroacetyl group is elaborated into a final pharmacophore.
| Evidence Dimension | Computed octanol-water partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP = 1.57 (ChemScene, CS-0118881) |
| Comparator Or Baseline | 1-Benzoyl-4-(chloroacetyl)piperazine (CAS 69463-43-0): estimated clogP ≈ 0.8–1.2 (class-level inference from benzoyl substitution effect) |
| Quantified Difference | ΔclogP ≈ +0.4 to +0.8; ~2.5–6.3× higher lipophilicity for target |
| Conditions | Computational prediction (ChemDraw algorithm) |
Why This Matters
Lipophilicity is a primary driver of CNS penetration and nonspecific binding; even a 0.5 log unit shift can significantly impact the in vivo distribution of derived drug candidates, making compound-specific clogP data essential for lead series selection.
